molecular formula C20H30ClN3O2 B277914 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide

Numéro de catalogue B277914
Poids moléculaire: 379.9 g/mol
Clé InChI: PQLXZJDXEBCJAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

Mécanisme D'action

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to decreased B-cell activation and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. In addition to its effects on B-cell signaling and survival, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide has also been shown to modulate the activity of other immune cells, such as T-cells and natural killer (NK) cells, which may contribute to its anti-tumor effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide as a research tool is its high selectivity for BTK, which allows for specific inhibition of BCR signaling without affecting other signaling pathways. However, as with any small molecule inhibitor, there are limitations to its use in lab experiments, such as potential off-target effects and the need for appropriate controls to ensure specificity of the observed effects.

Orientations Futures

There are several potential future directions for research on N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide and its role in the treatment of B-cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide in patients with CLL, MCL, and DLBCL.
2. Combination therapy studies to investigate the potential synergistic effects of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide with other targeted agents or chemotherapy drugs.
3. Studies to explore the role of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide in modulating the tumor microenvironment and immune response.
4. Development of biomarkers to predict response to N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide and monitor treatment efficacy.
In conclusion, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide is a promising small molecule inhibitor with potent anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action, evaluate its safety and efficacy in clinical trials, and explore its potential as a combination therapy agent and modulator of the immune response.

Méthodes De Synthèse

The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 2,2-dimethylpropanoic acid to form the corresponding amide. This intermediate is then coupled with 1-piperazinecarboxylic acid to yield the piperazine derivative, which is subsequently chlorinated with thionyl chloride to give the final product, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide.

Applications De Recherche Scientifique

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to tumor regression and prolonged survival in animal models.

Propriétés

Nom du produit

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-methylbutanamide

Formule moléculaire

C20H30ClN3O2

Poids moléculaire

379.9 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H30ClN3O2/c1-14(2)12-18(25)22-15-6-7-17(16(21)13-15)23-8-10-24(11-9-23)19(26)20(3,4)5/h6-7,13-14H,8-12H2,1-5H3,(H,22,25)

Clé InChI

PQLXZJDXEBCJAS-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl

SMILES canonique

CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.